Cas no 942002-88-2 (N-(1,3-benzothiazol-5-yl)-3-(ethylsulfanyl)benzamide)

N-(1,3-Benzothiazol-5-yl)-3-(ethylsulfanyl)benzamide is a synthetic organic compound featuring a benzothiazole core linked to a substituted benzamide moiety via an amide bond. The presence of the ethylsulfanyl group enhances its potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological or oncological pathways. Its structural rigidity and sulfur-containing functional groups may contribute to improved binding affinity in receptor-ligand interactions. The compound's stability under standard conditions and compatibility with further functionalization make it a versatile building block for pharmaceutical research. Its synthesis is optimized for high purity, ensuring reliability in experimental applications.
N-(1,3-benzothiazol-5-yl)-3-(ethylsulfanyl)benzamide structure
942002-88-2 structure
Product Name:N-(1,3-benzothiazol-5-yl)-3-(ethylsulfanyl)benzamide
CAS No:942002-88-2
MF:C16H14N2OS2
MW:314.425160884857
CID:5503192
PubChem ID:18585552
Update Time:2025-05-20

N-(1,3-benzothiazol-5-yl)-3-(ethylsulfanyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024468819
    • SR-01000916607-1
    • VU0500321-1
    • N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide
    • N-(1,3-benzothiazol-5-yl)-3-(ethylsulfanyl)benzamide
    • SR-01000916607
    • 942002-88-2
    • N-(1,3-benzothiazol-5-yl)-3-ethylsulfanylbenzamide
    • F2806-0282
    • Inchi: 1S/C16H14N2OS2/c1-2-20-13-5-3-4-11(8-13)16(19)18-12-6-7-15-14(9-12)17-10-21-15/h3-10H,2H2,1H3,(H,18,19)
    • InChI Key: PVXUGIOZBSTEDQ-UHFFFAOYSA-N
    • SMILES: S1C=NC2=C1C=CC(=C2)NC(C1C=CC=C(C=1)SCC)=O

Computed Properties

  • Exact Mass: 314.05475542g/mol
  • Monoisotopic Mass: 314.05475542g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 95.5Ų

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Additional information on N-(1,3-benzothiazol-5-yl)-3-(ethylsulfanyl)benzamide

N-(1,3-Benzothiazol-5-yl)-3-(ethylsulfanyl)benzamide: A Comprehensive Overview

The compound with CAS No. 942002-88-2, known as N-(1,3-benzothiazol-5-yl)-3-(ethylsulfanyl)benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a benzothiazole moiety with an ethylsulfanyl group and a benzamide functional group. Recent studies have highlighted its potential applications in drug discovery and advanced material synthesis.

The synthesis of N-(1,3-benzothiazol-5-yl)-3-(ethylsulfanyl)benzamide involves a multi-step process that leverages modern organic chemistry techniques. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring the compound's suitability for various applications. The molecule's structure is particularly interesting due to the conjugation between the benzothiazole ring and the benzamide group, which imparts unique electronic properties.

In terms of biological activity, recent studies have demonstrated that N-(1,3-benzothiazol-5-yl)-3-(ethylsulfanyl)benzamide exhibits promising anti-inflammatory and antioxidant properties. These findings suggest its potential as a lead compound in the development of novel therapeutic agents. Additionally, its ability to interact with specific protein targets has been explored through computational modeling, providing insights into its mechanism of action.

The material science community has also taken notice of this compound due to its unique optical and electronic properties. Researchers have investigated its application in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The molecule's ability to form stable crystalline structures makes it a candidate for use in high-performance electronic devices.

From an environmental standpoint, studies have been conducted to assess the biodegradability and eco-toxicity of N-(1,3-benzothiazol-5-yl)-3-(ethylsulfanyl)benzamide. These studies aim to ensure that its production and application do not pose significant risks to ecosystems. Preliminary results indicate that the compound degrades under specific environmental conditions, though further research is needed to fully understand its ecological impact.

In conclusion, CAS No. 942002-88-2 represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure and properties make it a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play a significant role in shaping future advancements in chemistry and materials science.

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